molecular formula C12H30FeN5O12+3 B12679522 Triammonium bis(N,N-bis(carboxymethyl)glycinato(3-)-N,O,O')ferrate(3-) CAS No. 97171-69-2

Triammonium bis(N,N-bis(carboxymethyl)glycinato(3-)-N,O,O')ferrate(3-)

Cat. No.: B12679522
CAS No.: 97171-69-2
M. Wt: 492.24 g/mol
InChI Key: YDAAAHFRGGTWOJ-UHFFFAOYSA-Q
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triammonium bis[N,N-bis(carboxymethyl)glycinato(3-)-N,O,O’]ferrate(3-) is a coordination compound that features iron as the central metal ion This compound is known for its complex structure, where the iron ion is chelated by N,N-bis(carboxymethyl)glycine ligands The presence of ammonium ions helps in stabilizing the overall structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triammonium bis[N,N-bis(carboxymethyl)glycinato(3-)-N,O,O’]ferrate(3-) typically involves the reaction of ferric chloride with N,N-bis(carboxymethyl)glycine in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the proper formation of the complex. The addition of ammonium hydroxide helps in precipitating the desired compound.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale reactors where the reactants are mixed and the pH is carefully monitored. The final product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Triammonium bis[N,N-bis(carboxymethyl)glycinato(3-)-N,O,O’]ferrate(3-) can undergo various chemical reactions, including:

    Oxidation: The iron center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.

    Substitution: Ligand substitution reactions can occur, where the N,N-bis(carboxymethyl)glycine ligands can be replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Substitution: Ligand exchange can be facilitated by using chelating agents or other ligands in an aqueous medium.

Major Products Formed

    Oxidation: The major products depend on the specific oxidizing agent used and the reaction conditions.

    Substitution: The products will vary based on the ligands introduced during the substitution reaction.

Scientific Research Applications

Triammonium bis[N,N-bis(carboxymethyl)glycinato(3-)-N,O,O’]ferrate(3-) has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate redox processes.

    Biology: Investigated for its potential role in biological systems, particularly in iron transport and storage.

    Medicine: Explored for its potential therapeutic applications, including as an iron supplement or in drug delivery systems.

    Industry: Utilized in industrial processes that require iron complexes, such as in the manufacturing of certain polymers or as a stabilizer in chemical formulations.

Mechanism of Action

The mechanism of action of Triammonium bis[N,N-bis(carboxymethyl)glycinato(3-)-N,O,O’]ferrate(3-) involves its ability to chelate iron and participate in redox reactions. The N,N-bis(carboxymethyl)glycine ligands provide a stable environment for the iron ion, allowing it to interact with various molecular targets. The pathways involved include electron transfer processes and coordination with other molecules, which can influence biological and chemical systems.

Comparison with Similar Compounds

Similar Compounds

    Ferric N,N-bis(carboxymethyl)glycinate: Similar in structure but lacks the ammonium ions.

    Ferric citrate: Another iron complex with different ligands.

    Ferric EDTA: Contains ethylenediaminetetraacetic acid as the chelating agent.

Uniqueness

Triammonium bis[N,N-bis(carboxymethyl)glycinato(3-)-N,O,O’]ferrate(3-) is unique due to the presence of ammonium ions, which enhance its stability and solubility. This makes it particularly useful in applications where stability under various conditions is crucial.

Properties

CAS No.

97171-69-2

Molecular Formula

C12H30FeN5O12+3

Molecular Weight

492.24 g/mol

IUPAC Name

triazanium;2-[bis(carboxymethyl)amino]acetic acid;iron

InChI

InChI=1S/2C6H9NO6.Fe.3H3N/c2*8-4(9)1-7(2-5(10)11)3-6(12)13;;;;/h2*1-3H2,(H,8,9)(H,10,11)(H,12,13);;3*1H3/p+3

InChI Key

YDAAAHFRGGTWOJ-UHFFFAOYSA-Q

Canonical SMILES

C(C(=O)O)N(CC(=O)O)CC(=O)O.C(C(=O)O)N(CC(=O)O)CC(=O)O.[NH4+].[NH4+].[NH4+].[Fe]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.